molecular formula C9H14F3N B13282811 7-(Trifluoromethyl)-1-azaspiro[3.5]nonane

7-(Trifluoromethyl)-1-azaspiro[3.5]nonane

Cat. No.: B13282811
M. Wt: 193.21 g/mol
InChI Key: YIBIURGYSYDZMU-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1-azaspiro[3.5]nonane is a spirocyclic compound characterized by a unique structure that includes a trifluoromethyl group attached to a nitrogen-containing spirocyclic core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-1-azaspiro[3.5]nonane typically involves the formation of the spirocyclic core followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a ketone or aldehyde can form the spirocyclic structure, which is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the cyclization and trifluoromethylation steps. Continuous flow chemistry techniques can also be employed to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

7-(Trifluoromethyl)-1-azaspiro[3.5]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as FAAH. By inhibiting FAAH, the compound prevents the breakdown of endocannabinoids, thereby enhancing their biological effects. This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Trifluoromethyl)-1-azaspiro[3.5]nonane is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more potent and selective inhibitor compared to other similar compounds .

Properties

Molecular Formula

C9H14F3N

Molecular Weight

193.21 g/mol

IUPAC Name

7-(trifluoromethyl)-1-azaspiro[3.5]nonane

InChI

InChI=1S/C9H14F3N/c10-9(11,12)7-1-3-8(4-2-7)5-6-13-8/h7,13H,1-6H2

InChI Key

YIBIURGYSYDZMU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(F)(F)F)CCN2

Origin of Product

United States

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